Diperamycin

Catalog No.
S635170
CAS No.
M.F
C38H64N8O14
M. Wt
857 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diperamycin

Product Name

Diperamycin

IUPAC Name

N-[7,21-dihydroxy-6-(methoxymethyl)-17,20-dimethyl-2,5,8,15,19,22-hexaoxo-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-(5-hexyl-2-hydroxy-6-methyloxan-2-yl)-2-hydroxypropanamide

Molecular Formula

C38H64N8O14

Molecular Weight

857 g/mol

InChI

InChI=1S/C38H64N8O14/c1-7-8-9-10-13-25-16-17-38(55,60-23(25)3)37(5,54)36(53)42-30-24(4)59-35(52)22(2)45(56)32(49)26-14-11-18-40-43(26)29(47)20-39-31(48)28(21-58-6)46(57)33(50)27-15-12-19-41-44(27)34(30)51/h22-28,30,40-41,54-57H,7-21H2,1-6H3,(H,39,48)(H,42,53)

InChI Key

IHQIMVZJVJTKSV-UHFFFAOYSA-N

SMILES

CCCCCCC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C)O)O

Synonyms

diperamycin

Canonical SMILES

CCCCCCC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C)O)O

Description

Diperamycin is a 19-membered cyclodepsipeptide that is a hexadepsipeptide isolated from the fermentation broth of Streptomyces griseoaurantiacus MK393-AF2 and exhibits potent inhibitory activity against various Gram-positive bacteria including Enterococcus seriolicida and methicillin-resistant Staphylococcus aureus. It has a role as a metabolite, an antimicrobial agent and an antibacterial agent.

Diperamycin is an aminoglycoside antibiotic derived from apramycin, which is produced by the bacterium Streptomyces tenebrarius. Structurally, it is characterized by a complex arrangement of sugar and amino groups, contributing to its biological activity against various bacterial pathogens. The chemical formula for diperamycin is C21H41N5O11C_{21}H_{41}N_{5}O_{11}, and it has a molar mass of approximately 539.58 g/mol . Diperamycin is primarily utilized in veterinary medicine, particularly for treating infections caused by Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.

Typical of aminoglycosides, including acetylation and glycosylation. These reactions can modify its activity and stability. For instance, the acetylation of specific amino groups can lead to changes in binding affinity to bacterial ribosomes, impacting its efficacy as an antibiotic. The mechanism of action involves binding to the bacterial ribosome, leading to misreading of mRNA and subsequent inhibition of protein synthesis .

The synthesis of diperamycin typically involves fermentation processes using Streptomyces tenebrarius. In laboratory settings, synthetic methods may include:

  • Glycosylation Reactions: These involve the introduction of sugar moieties to the core structure of apramycin.
  • Acetylation: Using acetylating agents to modify amino groups.
  • Chemical Modifications: Various chemical techniques can be employed to enhance solubility and bioactivity.

Research has demonstrated that modifications at specific positions on the apramycin scaffold can lead to derivatives with improved pharmacological profiles .

Diperamycin is primarily used in veterinary medicine for:

  • Treating infections caused by multidrug-resistant Gram-negative bacteria.
  • Preventing infections in livestock due to its broad-spectrum activity.
  • Research applications in studying antibiotic resistance mechanisms.

Its unique properties also make it a candidate for further development in human medicine, particularly for treating resistant bacterial infections .

Studies on diperamycin have shown that it interacts with various biological molecules, including ribosomal RNA. The binding affinity and specificity can vary based on structural modifications. Interaction studies often focus on:

  • Ribosomal Binding: Understanding how diperamycin binds to different ribosomal sites can inform modifications that enhance its efficacy.
  • Resistance Mechanisms: Investigating how bacteria develop resistance against diperamycin provides insights into potential combination therapies or new derivatives .

Diperamycin shares structural and functional similarities with several other aminoglycosides. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
GentamicinSimilar sugar ringsEffective against a broader range of Gram-negative bacteria
NeomycinSimilar core structureHigher toxicity limits its use in humans
TobramycinSimilar mechanismMore effective against Pseudomonas aeruginosa
StreptomycinBasic aminoglycosideFirst discovered aminoglycoside with unique action against tuberculosis

Diperamycin's uniqueness lies in its specific binding interactions with ribosomal RNA and its effectiveness against certain resistant strains that other aminoglycosides may not target as effectively .

Diperamycin was first reported in 1998 by Matsumoto et al., who isolated it from the fermentation broth of Streptomyces griseoaurantiacus MK393-AF2, a strain obtained from soil samples. Initial characterization revealed a molecular formula of $$ \text{C}{38}\text{H}{64}\text{N}8\text{O}{14} $$ and a molecular weight of 856.96 Da, determined through high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The compound’s structure comprises a 14-member polyketide chain linked to a cyclic depsipeptide core containing two piperazic acid (Piz) units and an N-hydroxylated glycine residue (Figure 1).

PropertyValue
Molecular formula$$ \text{C}{38}\text{H}{64}\text{N}8\text{O}{14} $$
Molecular weight856.96 g/mol
Producing organismStreptomyces griseoaurantiacus
BioactivityAntibacterial, cytotoxic

Figure 1. Structural features of diperamycin. The polyketide moiety (blue) and depsipeptide core (red) are highlighted. Piperazic acid residues (green) confer conformational rigidity.

Diperamycin demonstrated potent activity against Gram-positive pathogens, with minimum inhibitory concentrations (MICs) of 0.10–0.20 μg/mL for MRSA and Enterococcus seriolicida, and cytotoxic effects against L1210 leukemia and HeLa cells at IC$$_{50}$$ values of 0.009–0.098 μg/mL. These findings positioned it as a dual-function agent in antibiotic and anticancer research.

Taxonomic Classification of Producer Organisms

Streptomyces griseoaurantiacus, the producer of diperamycin, belongs to the phylum Actinomycetota, class Actinomycetes, and family Streptomycetaceae. This species is phylogenetically clustered within the Streptomyces aurantiacus group, characterized by its ability to synthesize orange-pigmented secondary metabolites. Strain variability exists, with isolates recovered from diverse environments:

  • MK393-AF2: Soil (Crimea, USSR).
  • XQ-29: Rhizospheric soil of pepper fields (Hunan, China).
  • CS113: Cuticle of leaf-cutting ants (Attini tribe).

The ecological adaptability of S. griseoaurantiacus underscores its metabolic versatility, enabling the production of structurally complex antibiotics like diperamycin under varied cultivation conditions.

Historical Development of Cyclic Peptide Antibiotic Research

Cyclic peptides have been pivotal in antibiotic development since the 1940s, exemplified by bacitracin (1943) and daptomycin (1980s). These compounds combine membrane-targeting mechanisms with resistance-evading conformational constraints, making them invaluable against multidrug-resistant pathogens. Diperamycin’s discovery in the late 1990s coincided with advances in NRPS and PKS enzymology, which revealed conserved domains for amino acid activation, condensation, and cyclization.

Key milestones in cyclic peptide research:

  • 1943: Isolation of bacitracin, the first cyclic peptide antibiotic.
  • 1980s: Development of daptomycin, a lipopeptide targeting bacterial membranes.
  • 1998: Discovery of diperamycin, expanding the azinothricin family.
  • 2024: Breakthroughs in synthetic biology enabling rapid cyclic peptide production.

Diperamycin’s hybrid PKS-NRPS biosynthesis represents a paradigm for engineering novel analogs, particularly given the resurgence of natural product mining in the genomics era.

Position within Natural Product Chemistry

Diperamycin belongs to the azinothricin family, distinguished by piperazic acid-containing depsipeptides. Its biosynthetic gene cluster (dpn) encodes a 13-module NRPS and a 6-module PKS, which collaboratively assemble the polyketide and peptide moieties. Critical enzymatic steps include:

  • Piperazic acid synthesis: Catalyzed by L-ornithine N-hydroxylase (DpnO2) and piperazate synthase (DpnZ).
  • Polyketide elongation: Hexylmalonyl-CoA extender units incorporated by PKS DpnP.
  • Cyclization: Thioesterase (TE) domain-mediated release of the mature molecule.

Comparative analysis with aurantimycin A, a structural analog, highlights conserved stereochemistry in the polyketide chain but divergent hydroxylation patterns. This structural nuance correlates with diperamycin’s enhanced bioactivity against cancer cells.

Table 1. Comparative features of azinothricin-family antibiotics.

CompoundProducerBioactivityUnique Features
DiperamycinS. griseoaurantiacusAntibacterial, cytotoxicDual PKS-NRPS system
Aurantimycin AS. aurantiacusAntifungalEther-linked polyketide
AzinothricinS. sahachiroiAntitumorMacrocyclic lactam

Diperamycin’s hybrid architecture and bioactivity profile exemplify the untapped potential of microbial secondary metabolites in addressing contemporary therapeutic challenges.

XLogP3

0.6

Wikipedia

Diperamycin

Dates

Modify: 2024-02-18
Young et al. Integrating High-Content Screening and Ligand-Target Prediction to Identify Mechanism of Action Nature Chemical Biology, doi: 10.1038/NChemBio.2007.53, published online 9 December 2007. http://www.nature.com/naturechemicalbiology

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